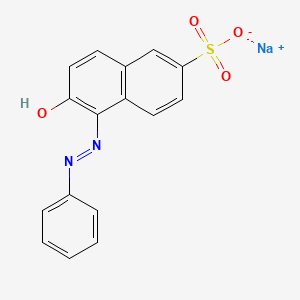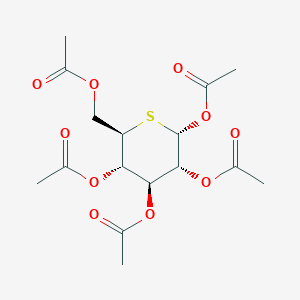
phosphoric acid, copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, copper salt, also known as copper(II) phosphate, is an inorganic compound with the chemical formula Cu₃(PO₄)₂. It is a blue-green solid that is insoluble in water. This compound is commonly used in various industrial applications, including as a catalyst, in electroplating, and in the production of pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) phosphate can be synthesized through several methods:
-
Reaction of Copper(II) Sulfate and Phosphoric Acid: : [ 3CuSO₄ + 2H₃PO₄ → Cu₃(PO₄)₂ + 3H₂SO₄ ] This reaction involves mixing copper(II) sulfate with phosphoric acid, resulting in the formation of copper(II) phosphate and sulfuric acid .
-
Reaction of Copper(II) Hydroxide and Phosphoric Acid: : [ 3Cu(OH)₂ + 2H₃PO₄ → Cu₃(PO₄)₂ + 6H₂O ] In this method, copper(II) hydroxide reacts with phosphoric acid to produce copper(II) phosphate and water .
-
Reaction of Copper(II) Oxide and Phosphoric Acid: : [ 3CuO + 2H₃PO₄ → Cu₃(PO₄)₂ + 3H₂O ] This reaction involves copper(II) oxide and phosphoric acid, yielding copper(II) phosphate and water .
Industrial Production Methods
Industrial production of copper(II) phosphate typically involves the reaction of copper(II) sulfate with phosphoric acid due to the availability and cost-effectiveness of the reactants. The reaction is carried out in large reactors, and the product is filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Copper(II) phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) phosphate can participate in redox reactions where copper ions change their oxidation state.
Substitution Reactions: It can undergo substitution reactions where the phosphate group is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Copper(II) phosphate can react with strong oxidizing agents, leading to the formation of different copper oxides.
Reducing Agents: It can be reduced by strong reducing agents to form elemental copper or lower oxidation state copper compounds.
Major Products Formed
Copper Oxides: Oxidation of copper(II) phosphate can produce copper(I) oxide or copper(II) oxide.
Elemental Copper: Reduction reactions can yield elemental copper.
Scientific Research Applications
Copper(II) phosphate has several scientific research applications:
Electroplating: Copper(II) phosphate is used in electroplating to provide a protective and decorative coating on metal surfaces.
Pigments: It is used as a pigment in paints and coatings due to its blue-green color.
Adsorption: Modified forms of copper(II) phosphate are used in environmental applications to adsorb heavy metals from wastewater.
Mechanism of Action
The mechanism of action of copper(II) phosphate involves its ability to interact with various molecular targets and pathways:
Catalytic Activity: Copper(II) phosphate acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Electrochemical Properties: In electroplating, copper(II) phosphate participates in electrochemical reactions, depositing a layer of copper on the substrate.
Adsorption Mechanism: In adsorption applications, copper(II) phosphate interacts with heavy metal ions through electrostatic forces and complexation, effectively removing them from aqueous solutions.
Comparison with Similar Compounds
Copper(II) phosphate can be compared with other copper salts and phosphates:
Copper(II) Sulfate (CuSO₄): Unlike copper(II) phosphate, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and as a fungicide.
Copper(II) Chloride (CuCl₂): Copper(II) chloride is also soluble in water and is used in dyeing and printing textiles.
Calcium Phosphate (Ca₃(PO₄)₂): Calcium phosphate is used in fertilizers and as a dietary supplement, whereas copper(II) phosphate is primarily used in industrial applications.
List of Similar Compounds
- Copper(II) sulfate (CuSO₄)
- Copper(II) chloride (CuCl₂)
- Copper(II) nitrate (Cu(NO₃)₂)
- Calcium phosphate (Ca₃(PO₄)₂)
Properties
CAS No. |
10103-48-7 |
|---|---|
Molecular Formula |
CuO4P-3 |
Molecular Weight |
158.52 g/mol |
IUPAC Name |
copper;phosphate |
InChI |
InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/p-3 |
InChI Key |
DIZMNGDBDDPYEZ-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cu] |
Color/Form |
Light-blue powder |
physical_description |
Light blue solid; Insoluble in water; [HSDB] |
solubility |
Soluble in acids, ammonium hydroxide; insoluble in water |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
